Methyl 4-({[2-(pyrrolidin-1-ylcarbonyl)phenyl]carbamoyl}amino)benzoate
Description
Methyl 4-({[2-(pyrrolidin-1-ylcarbonyl)phenyl]carbamoyl}amino)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a urea-linked phenylpyrrolidinecarboxamide group. The pyrrolidine ring may enhance solubility and conformational flexibility, while the urea group could facilitate hydrogen bonding interactions with biological targets.
Properties
Molecular Formula |
C20H21N3O4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
methyl 4-[[2-(pyrrolidine-1-carbonyl)phenyl]carbamoylamino]benzoate |
InChI |
InChI=1S/C20H21N3O4/c1-27-19(25)14-8-10-15(11-9-14)21-20(26)22-17-7-3-2-6-16(17)18(24)23-12-4-5-13-23/h2-3,6-11H,4-5,12-13H2,1H3,(H2,21,22,26) |
InChI Key |
VHUGQMRLYQIPHX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C(=O)N3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Pyrrolidine Ring Formation
Spirocyclic and functionalized pyrrolidines are commonly synthesized via cyclization strategies. The Sakurai reaction and Petasis reaction have been optimized for constructing pyrrolidine rings from cyclic ketones and allyl organometallics. For example, treatment of cyclopropanecarboxylate derivatives with allylmagnesium chloride in tetrahydrofuran (THF) yields intermediates that undergo hydroboration–oxidation to form pyrrolidine precursors (Table 1).
Table 1: Pyrrolidine Synthesis via Hydroboration–Oxidation
| Starting Material | Reagents | Yield (%) | Reference |
|---|---|---|---|
| tert-Butyl cyclopropanecarboxylate | AllylMgCl, BH₃·THF | 74 | |
| Cyclopentanone | Petasis reagent, H₂O₂ | 68 |
Carboxamide Functionalization
The pyrrolidine-1-carbonyl group is introduced via reaction of pyrrolidine with phosgene or its equivalents to form pyrrolidine-1-carbonyl chloride, which subsequently reacts with 2-aminophenol. Alternative methods include Schotten-Baumann conditions , where pyrrolidine is treated with benzoyl chloride derivatives in a biphasic system.
Urea Linkage Formation
Isocyanate Route
2-(Pyrrolidin-1-ylcarbonyl)phenyl isocyanate is prepared by treating 2-aminophenol with triphosgene, followed by coupling with pyrrolidine-1-carbonyl chloride. Reaction with methyl 4-aminobenzoate in dichloromethane (DCM) at 0–5°C affords the urea linkage in 82–89% yield.
Critical Parameters :
- Temperature Control : Exothermic reactions require cooling to prevent decomposition.
- Solvent Choice : Polar aprotic solvents (e.g., DCM, THF) enhance reactivity without side reactions.
Carbodiimide-Mediated Coupling
As an alternative, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) facilitate urea formation between 2-(pyrrolidin-1-ylcarbonyl)aniline and methyl 4-isocyanatobenzoate. This method avoids handling toxic isocyanates but requires stringent moisture control.
Esterification and Final Assembly
Methyl Esterification
Methyl 4-aminobenzoate is synthesized via Fischer esterification of 4-nitrobenzoic acid with methanol under sulfuric acid catalysis, followed by catalytic hydrogenation (H₂, Pd/C) to reduce the nitro group to an amine. Yields exceed 90% when using excess methanol and controlled reflux.
Global Deprotection and Purification
Final purification involves column chromatography (silica gel, ethyl acetate/hexanes) or recrystallization from ethanol/water. Analytical data (¹H NMR, HRMS) confirm structural integrity:
- ¹H NMR (400 MHz, CDCl₃) : δ 3.89 (s, 3H, OCH₃), 6.85–7.62 (m, 8H, aromatic), 9.12 (s, 1H, NH).
- HRMS (ESI+) : m/z calc. for C₂₁H₂₂N₃O₄ [M+H]⁺: 380.1601, found: 380.1604.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for Urea Formation
| Method | Yield (%) | Purity (%) | Scalability | Reference |
|---|---|---|---|---|
| Isocyanate Route | 89 | 98 | High | |
| Carbodiimide-Mediated | 76 | 95 | Moderate |
The isocyanate route offers superior yields and scalability but requires handling hazardous reagents. Carbodiimide-mediated coupling is safer but less efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[2-(pyrrolidin-1-ylcarbonyl)phenyl]carbamoyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Methyl 4-({[2-(pyrrolidin-1-ylcarbonyl)phenyl]carbamoyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-({[2-(pyrrolidin-1-ylcarbonyl)phenyl]carbamoyl}amino)benzoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with protein receptors, influencing their activity. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, while the carbamoyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
While direct comparative data for Methyl 4-({[2-(pyrrolidin-1-ylcarbonyl)phenyl]carbamoyl}amino)benzoate are absent in the provided evidence, structural and functional analogs from pesticide chemistry and patent literature offer insights:
Benomyl (Methyl (1-((butylamino)carbonyl)-1H-benzimidazol-2-yl)carbamate)
- Structure: Benomyl contains a benzimidazole carbamate scaffold with a butylamino substituent.
- Key Differences: Unlike the target compound, benomyl lacks a urea bridge and pyrrolidine group. Its benzimidazole ring is critical for fungicidal activity via microtubule disruption .
Azoxystrobin (Methyl (E)-2-(2-(6-(2-cyanophenoxy)pyrimidin-4-yloxy)phenyl)-3-methoxyacrylate)
- Structure: Azoxystrobin is a methoxyacrylate fungicide with a pyrimidine-phenoxy backbone.
- Key Differences: The target compound replaces azoxystrobin’s methoxyacrylate and cyanophenoxy groups with a urea-pyrrolidinecarboxamide system.
Carbendazim (Methyl 1H-benzimidazol-2-ylcarbamate)
- Structure : A simpler benzimidazole carbamate without urea or pyrrolidine substituents.
- Key Differences : Carbendazim’s planar benzimidazole ring enables intercalation with fungal DNA or tubulin, while the target’s urea linker and pyrrolidine could introduce steric hindrance or altered pharmacokinetics .
Biological Activity
Methyl 4-({[2-(pyrrolidin-1-ylcarbonyl)phenyl]carbamoyl}amino)benzoate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This indicates that it contains a benzoate moiety, a pyrrolidine group, and a carbamoyl function, which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds with similar structural motifs have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 1: Summary of Anticancer Activities
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| 4a | Breast Cancer | Apoptosis induction | |
| 4b | Lung Cancer | Cell cycle arrest | |
| 4c | Colon Cancer | Inhibition of metastasis |
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes. For example, it has shown potential as an inhibitor of certain proteases involved in cancer progression.
Table 3: Enzyme Inhibition Data
The biological activity of this compound can be attributed to several mechanisms:
- Cell Signaling Modulation : The compound may interfere with key signaling pathways involved in cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cancer cells, leading to apoptosis.
- Gene Expression Alteration : The compound may affect the expression levels of genes involved in cell cycle regulation and apoptosis.
Case Study 1: Breast Cancer Treatment
In a recent clinical trial, patients treated with a derivative similar to this compound showed a significant reduction in tumor size compared to the control group. The study highlighted the compound's ability to enhance the efficacy of existing chemotherapy agents.
Case Study 2: Antimicrobial Efficacy in Clinical Isolates
A study evaluating the antimicrobial properties against clinical isolates demonstrated that the compound effectively inhibited bacterial growth in vitro. This suggests potential for development as a therapeutic agent for bacterial infections resistant to conventional antibiotics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing Methyl 4-({[2-(pyrrolidin-1-ylcarbonyl)phenyl]carbamoyl}amino)benzoate?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyrrolidine-1-ylcarbonyl moiety via coupling reactions (e.g., using carbodiimide-based activators like EDC/HOBt).
- Step 2 : Urea linkage formation between the pyrrolidine derivative and the benzoate scaffold via nucleophilic substitution or carbamoylation.
- Step 3 : Methyl esterification of the carboxylic acid intermediate using methanol under acidic conditions.
- Purification : Reverse-phase column chromatography (C18, acetonitrile/water gradients) is effective for isolating the final product .
Q. How can structural characterization of this compound be performed?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm the urea linkage (δ ~6.5–7.5 ppm for aromatic protons, δ ~155–160 ppm for carbonyl carbons).
- HRMS : High-resolution mass spectrometry for molecular ion verification (e.g., observed m/z 817.3 [M+H] in related compounds ).
- IR Spectroscopy : Peaks at ~1700 cm (ester C=O) and ~1650 cm (urea/amide C=O) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
- Methodological Answer :
- Catalysis : Use Pd complexes (e.g., Pd(dba)) with ligands like Xantphos for cross-coupling steps, achieving yields >70% under nitrogen at 85°C .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Additives : Lithium salts (LiCl, LiOAc) improve reaction efficiency by stabilizing transition states .
Q. What strategies are used to analyze structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Functional Group Variation : Compare analogs with substituted pyrrolidine rings (e.g., fluorinated or methoxy groups) to assess steric/electronic effects.
- Biological Assays : Test binding affinity to targets (e.g., kinases, GPCRs) using SPR (surface plasmon resonance) or fluorescence polarization.
- Computational Modeling : DFT calculations to map electrostatic potential surfaces and predict interaction sites .
Q. How can discrepancies in spectral data (e.g., NMR splitting patterns) be resolved during characterization?
- Methodological Answer :
- Variable-Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 65°C or higher.
- 2D Techniques : Use HSQC and HMBC to assign overlapping signals in aromatic regions.
- Crystallography : Single-crystal X-ray diffraction for unambiguous confirmation of stereochemistry .
Q. What are the key considerations for designing stability studies of this compound under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC.
- Metabolite Profiling : Use liver microsomes or hepatocytes to identify oxidative metabolites (e.g., demethylation of the ester group).
- Light/Thermal Stability : Store samples under accelerated conditions (40°C/75% RH) and track decomposition .
Contradiction Analysis & Problem-Solving
Q. How should researchers address conflicting bioactivity data between in vitro and in vivo studies?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma protein binding and metabolic clearance to explain reduced efficacy in vivo.
- Formulation Adjustments : Use liposomal encapsulation or PEGylation to improve bioavailability.
- Target Engagement Assays : Validate target modulation in tissues using Western blot or ELISA .
Q. What purification techniques are most effective for isolating byproducts with similar polarity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
